![molecular formula C8H15NO6 B583424 N-[1,2-13C2]アセチル-D-グルコサミン CAS No. 157668-96-7](/img/structure/B583424.png)
N-[1,2-13C2]アセチル-D-グルコサミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,2-13C2]Acetyl-D-glucosamine is a stable isotope-labeled derivative of N-acetyl-D-glucosamine, an amino sugar that plays a crucial role in various biological processes. This compound is particularly significant in the study of carbohydrate metabolism and glycoprotein synthesis due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies .
科学的研究の応用
N-[1,2-13C2]Acetyl-D-glucosamine is extensively used in scientific research due to its labeled carbon atoms, which facilitate detailed metabolic studies. Its applications include:
Chemistry: Used in the synthesis of glycoproteins and glycolipids.
Biology: Helps in studying carbohydrate metabolism and glycosylation processes.
Medicine: Used in research on joint health, osteoarthritis, and cartilage repair.
Industry: Employed in the production of dietary supplements and cosmetics .
作用機序
Target of Action
N-[1,2-13C2]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , Glucosylceramidase , and Probable polysaccharide deacetylase PdaA . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, lipid metabolism, and bacterial cell wall synthesis .
Mode of Action
The compound’s interaction with its targets results in various changes. For instance, it can inhibit the Angiotensin-converting enzyme, which may affect blood pressure regulation . It can also interact with Acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter
Biochemical Pathways
N-[1,2-13C2]Acetyl-D-glucosamine is involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc is a fundamental amino sugar moiety essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of N-[1,2-13C2]Acetyl-D-glucosamine’s action are diverse due to its involvement in various biochemical pathways. For instance, in the hexosamine biosynthesis pathway, it contributes to the formation of UDP-GlcNAc, which is essential for protein glycosylation and other cellular processes . Additionally, it has been shown to have effects on bacterial cell walls .
Action Environment
The action, efficacy, and stability of N-[1,2-13C2]Acetyl-D-glucosamine can be influenced by various environmental factors. For instance, nutrient availability can determine the degree of phenotypic antibiotic tolerance, and N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . More research is needed to fully understand how environmental factors influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-13C2]Acetyl-D-glucosamine typically involves the incorporation of 13C-labeled carbon atoms into the glucosamine molecule. One common method is the chemical synthesis starting from glucose, which is first converted to glucosamine. The glucosamine is then acetylated to form N-acetyl-D-glucosamine. The incorporation of 13C isotopes can be achieved through the use of 13C-labeled precursors during the synthesis .
Industrial Production Methods: Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like shrimp and crabs. The chitin is first deacetylated to produce glucosamine, which is then acetylated to form N-acetyl-D-glucosamine. For the labeled version, 13C-labeled acetic anhydride can be used in the acetylation step .
化学反応の分析
Types of Reactions: N-[1,2-13C2]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-acetyl-D-glucosamine-6-phosphate.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: N-acetyl-D-glucosamine-6-phosphate.
Reduction: Glucosamine.
Substitution: Various N-acyl derivatives depending on the substituent used.
類似化合物との比較
N-acetyl-D-glucosamine: The non-labeled version of the compound.
Glucosamine: The precursor to N-acetyl-D-glucosamine.
N-acetylgalactosamine: A similar amino sugar with different biological roles
Uniqueness: N-[1,2-13C2]Acetyl-D-glucosamine is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research applications where understanding the detailed metabolic pathways and interactions of carbohydrates is crucial .
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GZQGPNDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

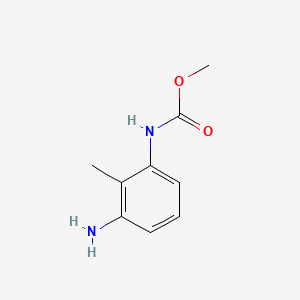
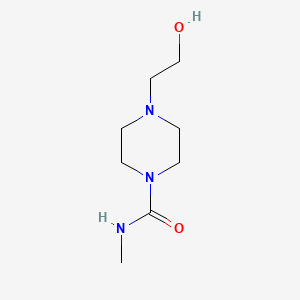
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
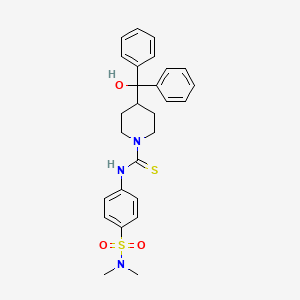
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
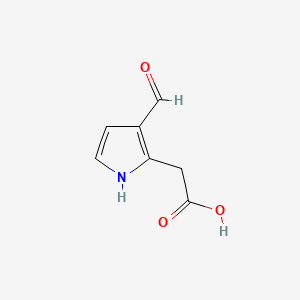
![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
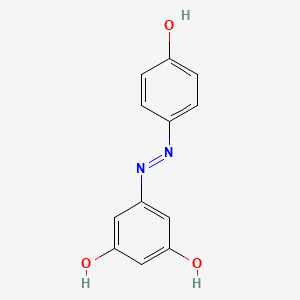
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
